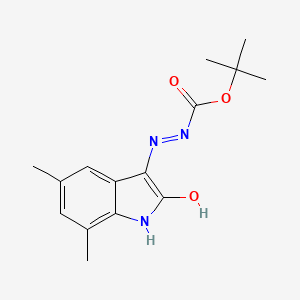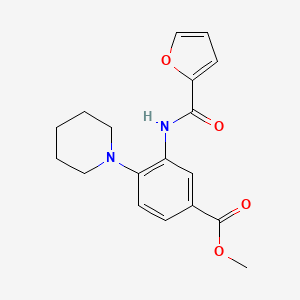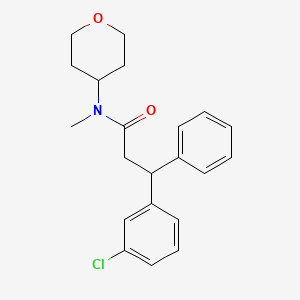![molecular formula C14H14N2O4 B6115415 N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine, also known as IAG, is a synthetic compound that belongs to the class of indole-3-acetic acid (IAA) derivatives. It is a potent plant growth regulator that has been extensively studied for its potential applications in agriculture. In recent years, IAG has also gained attention for its use in scientific research, particularly in the field of plant biology.
Mécanisme D'action
The mechanism of action of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine involves the modulation of plant hormone signaling pathways. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine acts as a prohormone that is converted into active plant hormones such as indole-3-acetic acid and indole-3-acetyl-aspartic acid. These active hormones then bind to specific receptors and regulate gene expression, leading to changes in plant growth and development.
Biochemical and Physiological Effects:
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has been shown to have a range of biochemical and physiological effects on plants. It promotes cell division and elongation, enhances root growth and branching, and regulates the formation of lateral roots and adventitious roots. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine also regulates the synthesis of chlorophyll and other pigments, and enhances the photosynthetic efficiency of plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine in lab experiments is its potency and specificity. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine is a highly potent plant growth regulator that can be used at low concentrations to achieve significant effects. It is also highly specific, meaning that it only affects the target plant hormone signaling pathways without affecting other pathways. However, one of the limitations of using N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine. One area of research is the development of more efficient and cost-effective methods for synthesizing N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine. Another area of research is the identification of new applications for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine in agriculture and other fields. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine on plant growth and development, and to identify new targets for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine-based interventions.
Méthodes De Synthèse
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of indole-3-acetic acid with glycine and acetic anhydride, while enzymatic synthesis involves the use of enzymes such as indole-3-acetic acid amido synthetase (IAAS) to catalyze the reaction between IAA and glycine.
Applications De Recherche Scientifique
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has been widely used in scientific research, particularly in the field of plant biology. It has been shown to promote plant growth and development, regulate plant hormone signaling pathways, and enhance plant resistance to abiotic and biotic stresses. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has also been used to study the mechanisms of plant hormone action and the interactions between different plant hormones.
Propriétés
IUPAC Name |
2-[[2-(3-acetylindol-1-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)11-7-16(8-13(18)15-6-14(19)20)12-5-3-2-4-10(11)12/h2-5,7H,6,8H2,1H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOFRXKWTWRYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)
![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![N-(2,5-dimethylphenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B6115371.png)
![7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115373.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)


![3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)
![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
